molecular formula C8H12N2 B154071 4,5-dimethylbenzene-1,2-diamine CAS No. 3171-45-7

4,5-dimethylbenzene-1,2-diamine

Cat. No.: B154071
CAS No.: 3171-45-7
M. Wt: 136.19 g/mol
InChI Key: XSZYBMMYQCYIPC-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,2-Phenylenediamine is an organic compound with the molecular formula C8H12N2. It is a derivative of phenylenediamine, characterized by the presence of two methyl groups at the 4 and 5 positions on the benzene ring. This compound is known for its applications in various chemical processes and industries, particularly in the synthesis of dyes, pigments, and other organic materials .

Scientific Research Applications

4,5-Dimethyl-1,2-Phenylenediamine has a wide range of scientific research applications, including:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, and causes serious eye irritation. It is harmful in contact with skin or if inhaled . Immediate medical attention is required in case of contact .

Relevant Papers

Several papers have been published on 4,5-Dimethyl-1,2-phenylenediamine. These include studies on its synthesis , molecular structure , chemical reactions , and safety and hazards . Further details can be found in the respective papers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-1,2-Phenylenediamine can be synthesized through the methylation of p-toluidine. A common method involves the reaction of methylmagnesium bromide (MeMgBr) with p-toluidine in the presence of a suitable catalyst . The reaction typically proceeds under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of 4,5-Dimethyl-1,2-Phenylenediamine often involves large-scale methylation processes using advanced catalytic systems. These processes are designed to optimize the reaction efficiency and minimize by-products, ensuring a consistent supply of high-quality compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-1,2-Phenylenediamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4,5-Dichloro-1,2-Phenylenediamine
  • 1,2-Diamino-4,5-Dimethoxybenzene
  • 4-Bromo-1,2-Diaminobenzene
  • 4-Methoxy-1,2-Phenylenediamine

Comparison: 4,5-Dimethyl-1,2-Phenylenediamine is unique due to the presence of two methyl groups at the 4 and 5 positions, which can significantly influence its chemical reactivity and physical properties. Compared to its analogs, such as 4,5-Dichloro-1,2-Phenylenediamine or 4-Bromo-1,2-Diaminobenzene, the methyl groups provide steric hindrance and electron-donating effects, which can alter the compound’s behavior in various chemical reactions .

Properties

IUPAC Name

4,5-dimethylbenzene-1,2-diamine
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InChI

InChI=1S/C8H12N2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZYBMMYQCYIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
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DSSTOX Substance ID

DTXSID1062885
Record name 1,2-Benzenediamine, 4,5-dimethyl-
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Molecular Weight

136.19 g/mol
Source PubChem
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 4,5-Dimethyl-1,2-phenylenediamine
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CAS No.

3171-45-7
Record name 4,5-Dimethyl-1,2-phenylenediamine
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Record name 4,5-Dimethyl-1,2-phenylenediamine
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Record name 4,5-Dimethyl-1,2-phenylenediamine
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Record name 1,2-Benzenediamine, 4,5-dimethyl-
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Record name 1,2-Benzenediamine, 4,5-dimethyl-
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Record name 4,5-dimethyl-o-phenylenediamine
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Synthesis routes and methods

Procedure details

A mixture of 4,6-dimethyl-2-nitroaniline (1.66 g, 10.0 mmole) and 10% Pd/C (200 mg) in ethanol (35 mL) was hydrogenated for 2 h at room temperature under 25 psi H2. The catalyst was removed by filtration with celite and the solvent was removed by rota-evaporation to give 1.300 g (96%) of 1,2-diamino-4,5-dimethylbenzene as a brown solid. 1H NMR (CDCl3): 6.449 (s, 1H), 6.469 (s, 1H), 3.327 (br, 2H), 3.259 (br, 2H), 2.190 (s, 3H), 2.159 (s, 3H).
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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